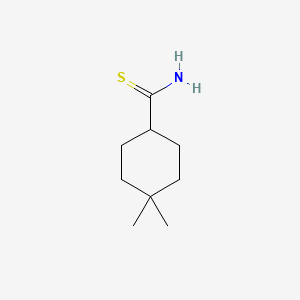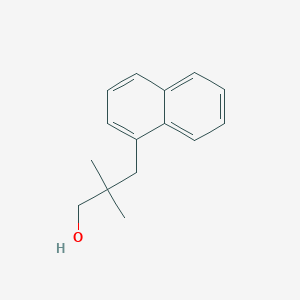
(r)-4-Chloro-2-(1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Chloro-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a chlorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, providing excellent yields without the need for chromatographic purification . Another method involves the enzymatic synthesis using ketoreductase to perform the reduction of phenylephrine intermediates .
Industrial Production Methods
Industrial production of ®-4-Chloro-2-(1-hydroxyethyl)phenol typically involves scalable and green synthesis methods. The use of arylboronic acids and aqueous hydrogen peroxide in ethanol is a preferred route due to its simplicity and high efficiency . This method can be scaled up to at least 5 grams at room temperature with a one-minute reaction time, making it suitable for industrial applications.
化学反应分析
Types of Reactions
®-4-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted position.
Major Products Formed
Oxidation: The major product formed is para-benzoquinone.
Reduction: The reduction of the hydroxyethyl group can lead to the formation of ethylphenol derivatives.
Substitution: Substitution reactions can yield various substituted phenols depending on the nucleophile used.
科学研究应用
®-4-Chloro-2-(1-hydroxyethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive phenols.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of ®-4-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as dehydrogenases, which catalyze its oxidation to form corresponding aldehydes . This interaction is crucial for its biological activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(1-Hydroxyethyl)phenol
- 4-Hydroxy-alpha-methyl-benzenemethanol
- 4-Hydroxy-alpha-methylbenzyl alcohol
Uniqueness
®-4-Chloro-2-(1-hydroxyethyl)phenol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and applications.
属性
分子式 |
C8H9ClO2 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
4-chloro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
InChI 键 |
MMEFEZLZLKQZJO-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)O)O |
规范 SMILES |
CC(C1=C(C=CC(=C1)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


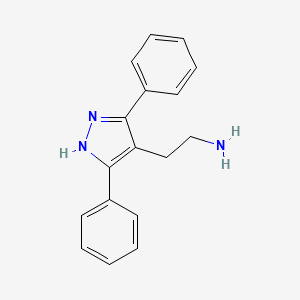
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde](/img/structure/B13606205.png)
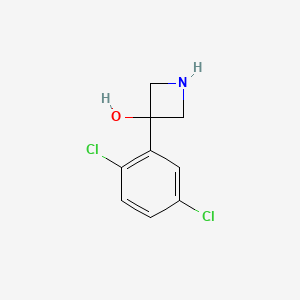

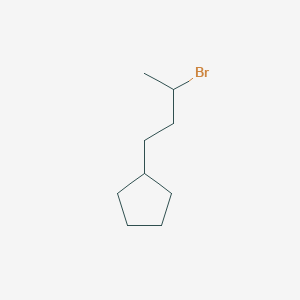
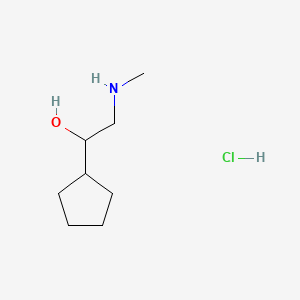
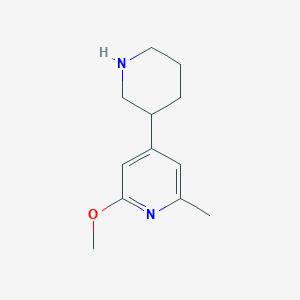
![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
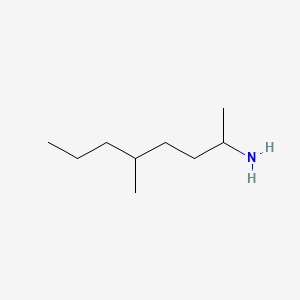

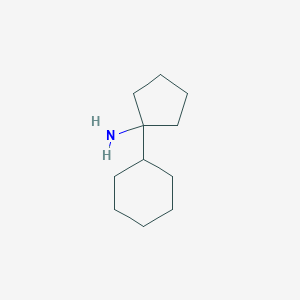
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)
